
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. CP-47,497 has been used in scientific research to study the effects of cannabinoids on the body and to develop new treatments for various medical conditions.
Mécanisme D'action
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea is a potent agonist of the cannabinoid receptors, which are located in the brain and throughout the body. When 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea binds to these receptors, it activates them, leading to a range of effects on the body. These effects include the modulation of pain and inflammation, the regulation of mood and appetite, and the modulation of the immune system.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has a range of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-kB pathway. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea also has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water-based solutions. It is also relatively unstable, which makes it difficult to store for long periods of time.
Orientations Futures
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. One area of research is the development of new treatments for medical conditions, including pain, inflammation, and anxiety. Another area of research is the development of new synthetic cannabinoids that are more stable and have fewer side effects than 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea. Finally, research is needed to better understand the mechanisms of action of cannabinoids and their effects on the body, which could lead to new treatments for a range of medical conditions.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea involves several steps, including the reaction of cyclopropylmethylamine with 4-methylbenzoyl chloride to form the corresponding amide. This amide is then treated with phosgene to form the corresponding isocyanate, which is then reacted with urea to form 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has been extensively used in scientific research to study the effects of cannabinoids on the body. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system and the brain. 1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea has also been used to develop new treatments for various medical conditions, including pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCFXSYUUNTFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-(4-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





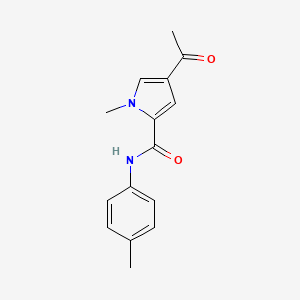
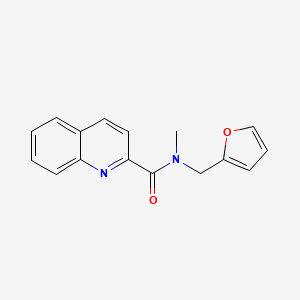
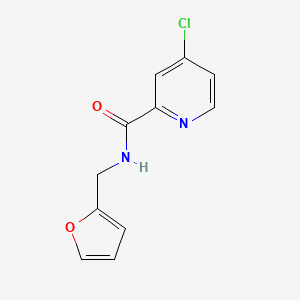
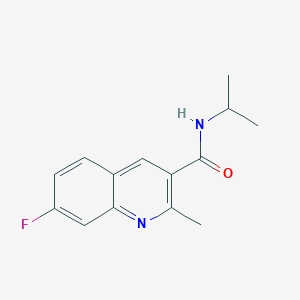
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
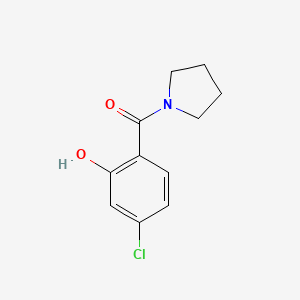
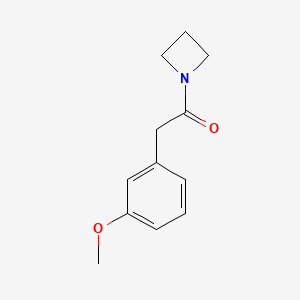


![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)